molecular formula C7H5Br2NO3 B2558281 1,3-Dibromo-2-methoxy-5-nitrobenzene CAS No. 31106-74-8

1,3-Dibromo-2-methoxy-5-nitrobenzene

Cat. No.: B2558281
CAS No.: 31106-74-8
M. Wt: 310.929
InChI Key: DXMVGEQBXPPGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-methoxy-5-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO3 . It is a derivative of benzene, where two bromine atoms, one methoxy group, and one nitro group are substituted at the 1, 3, 2, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Scientific Research Applications

1,3-Dibromo-2-methoxy-5-nitrobenzene is utilized in several scientific research areas:

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Addition of bromine atoms to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, bromine for bromination, and methanol for methoxylation .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    1,2-Dibromo-5-methoxy-3-nitrobenzene: Similar structure but different substitution pattern.

    1,3-Dibromo-2-methyl-5-nitrobenzene: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 1,3-Dibromo-2-methoxy-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

1,3-dibromo-2-methoxy-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVGEQBXPPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.